molecular formula C10H5BrN2O3 B1278614 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde CAS No. 171880-56-1

4-Bromo-5-nitro-isoquinoline-1-carbaldehyde

Cat. No.: B1278614
CAS No.: 171880-56-1
M. Wt: 281.06 g/mol
InChI Key: TZKDPNLVFWNCAX-UHFFFAOYSA-N
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Scientific Research Applications

4-Bromo-5-nitro-isoquinoline-1-carbaldehyde is used in various scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde typically involves the nitration of isoquinoline derivatives followed by bromination and formylation. One common method includes the reaction of 5-nitroisoquinoline with bromine in the presence of a suitable solvent to yield 4-Bromo-5-nitroisoquinoline. This intermediate is then subjected to formylation using Vilsmeier-Haack reaction conditions to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-nitro-isoquinoline-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde involves its ability to act as a fluorescent probe. It interacts with intracellular components, leading to changes in its fluorescence properties, which can be measured to monitor pH and redox potential changes. The molecular targets and pathways involved are primarily related to its interaction with cellular components that affect these parameters.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-nitro-isoquinoline-1-carbaldehyde is unique due to the presence of both bromine and nitro groups along with an aldehyde group, making it versatile in various chemical reactions and useful in multiple scientific applications .

Properties

IUPAC Name

4-bromo-5-nitroisoquinoline-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2O3/c11-7-4-12-8(5-14)6-2-1-3-9(10(6)7)13(15)16/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKDPNLVFWNCAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN=C2C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445839
Record name 4-bromo-5-nitro-isoquinoline-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171880-56-1
Record name 4-bromo-5-nitro-isoquinoline-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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